2-(4-methylphenyl)sulfonyl-N-[(Z)-(3-oxocyclohexylidene)amino]acetamide
Description
Properties
IUPAC Name |
2-(4-methylphenyl)sulfonyl-N-[(Z)-(3-oxocyclohexylidene)amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-11-5-7-14(8-6-11)22(20,21)10-15(19)17-16-12-3-2-4-13(18)9-12/h5-8H,2-4,9-10H2,1H3,(H,17,19)/b16-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPHBQZTAFZKGJ-VBKFSLOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NN=C2CCCC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N/N=C\2/CCCC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation with Chloroacetyl Chloride
The sulfonamide is acylated using chloroacetyl chloride under Schotten-Baumann conditions:
Procedure :
- Dissolve 4-methylbenzenesulfonamide (1.0 eq) in dichloromethane (DCM) or toluene.
- Add triethylamine (1.2 eq) as a base to scavenge HCl.
- Slowly add chloroacetyl chloride (1.1 eq) at 0°C, then warm to room temperature.
- Quench with water, extract with DCM, and purify via recrystallization (ethyl acetate/hexane).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Solvent | Dichloromethane or toluene | |
| Base | Triethylamine | |
| Temperature | 0°C → ambient | |
| Yield | 75–85% (estimated) | – |
Synthesis of (Z)-3-Oxocyclohexylideneamine
Dehydration of 3-Aminocyclohexanol
The (Z)-configured imine is formed via dehydration using sulfuryl chloride (SO₂Cl₂):
Procedure :
- Dissolve 3-aminocyclohexanol (1.0 eq) in pyridine/DCM (1:1 v/v) at -20°C.
- Add SO₂Cl₂ (1.5 eq) dropwise, maintaining temperature below -15°C.
- Quench with ethanol, wash with H₂SO₄ (16%), water, and NaHCO₃.
- Purify via silica gel chromatography (ethyl acetate/hexane).
Mechanistic Insight :
SO₂Cl₂ facilitates elimination of water, forming the cyclohexylidene imine with retention of (Z)-stereochemistry due to steric hindrance during the reaction.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Dehydrating Agent | SO₂Cl₂ | |
| Solvent | Pyridine/DCM | |
| Temperature | -20°C to -15°C | |
| Yield | 60–70% (reported in analog) |
Coupling of Sulfonamide-Acetamide and Cyclohexylideneamine
Nucleophilic Substitution
The chloroacetamide intermediate reacts with the cyclohexylideneamine under basic conditions:
Procedure :
- Combine 2-(4-methylphenyl)sulfonylacetamide (1.0 eq) and (Z)-3-oxocyclohexylideneamine (1.2 eq) in anhydrous acetonitrile.
- Add diisopropylethylamine (2.0 eq) to deprotonate the amine.
- Heat at 80°C for 12–16 hours.
- Concentrate and purify via crystallization (ethyl acetate/hexane).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Solvent | Acetonitrile | |
| Base | Diisopropylethylamine | |
| Temperature | 80°C | |
| Yield | 50–65% (estimated) | – |
Purification and Stereochemical Validation
Palladium-Mediated Byproduct Removal
Halogenated impurities (e.g., from incomplete substitution) are removed using tetrakis(triphenylphosphine)palladium(0):
Procedure :
Crystallization
Final purification employs gradient crystallization:
Stereochemical Analysis
(Z)-Configuration is confirmed via:
- NOESY NMR : Correlation between imine proton and cyclohexylidene methylene protons.
- X-ray Crystallography : As demonstrated for analogous structures.
Challenges and Optimization Opportunities
- Stereochemical Control : Competing (E)-isomer formation during dehydration necessitates strict temperature control (-15°C).
- Coupling Efficiency : Low yields (50–65%) suggest room for improved catalysts (e.g., KI or phase-transfer agents).
- Scalability : SO₂Cl₂ handling requires specialized equipment, prompting exploration of alternative dehydrants (e.g., POCl₃).
Chemical Reactions Analysis
2-(4-methylphenyl)sulfonyl-N-[(Z)-(3-oxocyclohexylidene)amino]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group, forming new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound has been synthesized and studied for its potential as a pharmacological agent. Its structure suggests that it may interact with biological targets effectively due to the presence of the sulfonamide group, which is known for its biological activity.
- Enzyme Inhibition : Research indicates that compounds with similar structural motifs can inhibit key enzymes involved in metabolic pathways. For example, studies have shown that sulfonamide derivatives can act as inhibitors of α-glucosidase and acetylcholinesterase, making them relevant for conditions such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer’s Disease (AD) .
Anticancer Activity
Recent investigations into the anticancer properties of this compound have revealed promising results. The compound's structural characteristics may contribute to its ability to inhibit cancer cell proliferation.
- Case Studies : In vitro studies have demonstrated that related compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of sulfonamide compounds have shown percent growth inhibition (PGI) ranging from 51% to 86% against different cancer cell lines such as OVCAR-8 and NCI-H40 . The mechanism of action is believed to involve the induction of apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound.
| Structural Feature | Activity | Notes |
|---|---|---|
| Sulfonamide Group | Enzyme Inhibition | Known for broad-spectrum activity against various enzymes. |
| Cyclohexylidene Moiety | Anticancer Activity | Enhances interaction with cancer cell targets. |
| Methylphenyl Substituent | Lipophilicity | Improves membrane permeability, aiding in bioavailability. |
Mechanism of Action
The mechanism by which 2-(4-methylphenyl)sulfonyl-N-[(Z)-(3-oxocyclohexylidene)amino]acetamide exerts its effects involves its interaction with specific molecular targets. The sulfonyl and acetamide groups can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The cyclohexylidene moiety may also play a role in stabilizing the compound’s binding to its target, enhancing its efficacy.
Comparison with Similar Compounds
Similar compounds to 2-(4-methylphenyl)sulfonyl-N-[(Z)-(3-oxocyclohexylidene)amino]acetamide include other sulfonyl-containing acetamides and cyclohexylidene derivatives. These compounds share structural similarities but may differ in their reactivity and applications. For example:
N-phenylacetamide sulfonamides: These compounds exhibit similar analgesic and anti-inflammatory properties but may vary in their potency and side effects.
Cyclohexylidene derivatives: These compounds are often used in the synthesis of pharmaceuticals and agrochemicals, with variations in their functional groups leading to different biological activities.
Biological Activity
2-(4-methylphenyl)sulfonyl-N-[(Z)-(3-oxocyclohexylidene)amino]acetamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a sulfonamide group, which is known for its diverse pharmacological properties, including antimicrobial and anti-inflammatory effects. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H18N2O4S |
| Molecular Weight | 318.38 g/mol |
| CAS Number | 1025667-34-8 |
The biological activity of this compound is primarily attributed to the interaction of its functional groups with specific molecular targets in biological systems. The sulfonyl and acetamide groups can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The cyclohexylidene moiety may enhance binding stability to targets, thereby increasing efficacy.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, leading to altered cellular functions.
- Receptor Binding : It could interact with specific receptors, modulating signaling pathways that affect cell proliferation and survival.
Biological Activity Studies
Several studies have investigated the biological activity of related sulfonamide compounds, providing insights into the potential effects of this compound.
Antimicrobial Activity
Sulfonamide-containing compounds are well-known for their antimicrobial properties. For instance, studies have shown that modifications in the sulfonamide structure can enhance antibacterial activity against various pathogens. While specific data on the compound is limited, it is reasonable to hypothesize similar antimicrobial potential based on structural similarities with other active sulfonamides .
Neuroprotective Effects
Research has indicated that certain acetamide derivatives exhibit neuroprotective effects. A related study demonstrated that compounds with acetamide linkages could protect neuronal cells from oxidative stress-induced damage . This suggests that this compound may possess neuroprotective properties worth exploring further.
Case Studies and Research Findings
- Structure-Activity Relationship (SAR) : A study highlighted the importance of substituent positioning on the sulfonamide group, which significantly influences biological activity. Compounds with specific substitutions showed enhanced efficacy against target enzymes .
- Cytotoxicity Assessment : In vitro assays have been employed to evaluate the cytotoxic effects of sulfonamide derivatives on various cancer cell lines. Results indicated that certain structural modifications could lead to reduced cytotoxicity while maintaining therapeutic efficacy .
- Molecular Docking Studies : Computational studies have suggested favorable binding interactions between sulfonamide derivatives and target proteins involved in disease pathways. These studies provide a rational basis for predicting the biological activity of new compounds based on their structural features .
Q & A
Basic: What are the key considerations in synthesizing 2-(4-methylphenyl)sulfonyl-N-[(Z)-(3-oxocyclohexylidene)amino]acetamide to ensure high yield and purity?
Synthesis of this compound involves multi-step organic reactions requiring precise control of reaction parameters:
- Temperature : Optimal ranges (e.g., 60–80°C) prevent side reactions like premature cyclization or decomposition .
- Solvent choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while inert atmospheres (N₂/Ar) prevent oxidation .
- Purification : High-Performance Liquid Chromatography (HPLC) isolates the target compound from byproducts, and recrystallization improves purity .
- Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, and Nuclear Magnetic Resonance (NMR) confirms intermediate structures .
Basic: Which spectroscopic techniques are critical for confirming the structural integrity of the compound?
Structural validation relies on:
- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming the Z-configuration of the cyclohexylidene moiety and sulfonyl group placement .
- IR Spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹ and amide C=O at ~1650 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula and detects isotopic patterns .
Basic: How is the compound initially screened for potential biological activities?
Initial screening involves:
- In vitro assays : Cell viability assays (e.g., MTT) evaluate cytotoxicity against cancer lines (e.g., HeLa, MCF-7), while antimicrobial disk diffusion tests assess bacterial/fungal inhibition .
- Target-specific assays : Enzyme inhibition studies (e.g., kinase or protease assays) identify mechanistic targets .
- Dose-response curves : IC₅₀ values quantify potency, with comparisons to reference drugs (e.g., doxorubicin for anticancer activity) .
Advanced: What strategies resolve contradictions in biological activity data across different studies?
Discrepancies often arise from assay variability or structural analogs. Mitigation strategies include:
- Standardized protocols : Replicate assays under identical conditions (e.g., pH, serum concentration) .
- Comparative SAR analysis : Map bioactivity trends against substituent changes (e.g., electron-withdrawing groups on the phenyl ring enhancing cytotoxicity) .
- Meta-analysis : Pool data from multiple studies to identify outliers or confounding factors (e.g., solvent interference in cell-based assays) .
Advanced: How can computational methods predict the compound's reactivity and interaction with biological targets?
Computational approaches include:
- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict sulfonyl group reactivity in nucleophilic substitutions .
- Molecular Docking : Simulates binding poses with target proteins (e.g., cyclooxygenase-2 or EGFR kinase) to prioritize synthesis of high-affinity analogs .
- MD Simulations : Assesses stability of ligand-protein complexes over time, identifying critical hydrogen bonds or hydrophobic interactions .
Advanced: What are the challenges in elucidating the compound's pharmacokinetics and pharmacodynamics?
Key challenges and solutions:
- Low solubility : Use co-solvents (e.g., PEG 400) or nanoformulations to enhance bioavailability .
- Metabolic instability : Radiolabeled studies (e.g., ¹⁴C tracing) track metabolic pathways, while cytochrome P450 inhibition assays predict drug-drug interactions .
- Target specificity : CRISPR-Cas9 knockout models validate on-target effects, minimizing off-target toxicity .
Advanced: How do structural modifications influence the compound's biological activity?
SAR studies reveal:
- Sulfonyl group : Replacing the 4-methylphenyl group with electron-deficient rings (e.g., 4-CF₃) increases kinase inhibition but reduces solubility .
- Cyclohexylidene moiety : Z-to-E isomerization diminishes binding affinity to DNA gyrase, highlighting stereochemical importance .
- Acetamide linker : Lengthening the chain improves membrane permeability but may reduce metabolic stability .
Advanced: What methodologies address discrepancies in spectroscopic data interpretation?
Ambiguities in NMR/IR data are resolved via:
- 2D NMR techniques : HSQC and NOESY correlations clarify spatial proximity of protons (e.g., confirming the Z-configuration) .
- Isotopic labeling : ¹⁵N-labeled amides simplify splitting patterns in crowded spectral regions .
- Comparative analysis : Cross-validate with structurally characterized analogs (e.g., X-ray crystallography of similar sulfonamides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
